molecular formula C15H12BrN3O B5424239 2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide

2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide

Cat. No. B5424239
M. Wt: 330.18 g/mol
InChI Key: XMELLZLNYDJDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide, also known as BI 2536, is a small molecule inhibitor that has been widely used in scientific research. BI 2536 is a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a key role in cell cycle regulation. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce mitotic arrest and apoptosis in cancer cells.

Mechanism of Action

2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide 2536 inhibits PLK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. PLK1 is a key regulator of the cell cycle, and its inhibition by this compound 2536 leads to mitotic arrest and apoptosis in cancer cells. This compound 2536 has also been shown to inhibit other kinases, such as Aurora A and Aurora B, which are involved in mitotic spindle assembly and cytokinesis.
Biochemical and Physiological Effects:
This compound 2536 has been shown to induce mitotic arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse xenograft models. This compound 2536 has been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide 2536 has several advantages for lab experiments. It is a potent and selective inhibitor of PLK1, making it a valuable tool for studying the role of PLK1 in cell cycle regulation and cancer. It has also been shown to have a low toxicity profile in normal cells, making it a safe candidate for in vivo studies. However, this compound 2536 has some limitations for lab experiments. It is a small molecule inhibitor, and its efficacy may be limited by poor pharmacokinetics and bioavailability. It also has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide 2536. One direction is to develop more potent and selective inhibitors of PLK1, with improved pharmacokinetics and bioavailability. Another direction is to study the role of PLK1 in other biological processes, such as DNA damage response and autophagy. Finally, this compound 2536 could be used in combination with other anticancer agents to improve its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide 2536 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzaldehyde, which is then converted to 4-bromoacetophenone. The next step involves the synthesis of 2-amino-5-bromoindazole, which is then coupled with 4-bromoacetophenone to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(4-bromophenyl)-N-1H-indazol-5-ylacetamide 2536 has been widely used in scientific research to study the role of PLK1 in cell cycle regulation and cancer. It has been shown to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. This compound 2536 has also been used to study the role of PLK1 in other biological processes, such as centrosome maturation, spindle assembly, and cytokinesis.

properties

IUPAC Name

2-(4-bromophenyl)-N-(1H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-12-3-1-10(2-4-12)7-15(20)18-13-5-6-14-11(8-13)9-17-19-14/h1-6,8-9H,7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMELLZLNYDJDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.